

A Comparative Analysis of HSPA4 and HSP70 in the Cellular Heat Shock Response

Author: BenchChem Technical Support Team. Date: December 2025



A detailed examination of the distinct and cooperative roles of HSPA4 (HSP110) and canonical HSP70 in maintaining protein homeostasis under thermal stress.

In the intricate cellular network that responds to environmental insults, the heat shock proteins (HSPs) are central players, acting as molecular chaperones to mitigate protein misfolding and aggregation. Among the most prominent of these are the 70-kilodalton heat shock proteins (HSP70s). This guide provides a comparative analysis of two key members of this superfamily: the canonical, stress-inducible HSP70 (represented by HSPA1A) and the Heat Shock Protein Family A (HSP70) Member 4 (HSPA4), also known as Apg-2 or HSP110. While both are integral to the heat shock response, they perform distinct, albeit complementary, functions.

Core Functional Distinctions: A Chaperone and its Co-Chaperone

The fundamental difference lies in their primary roles within the chaperone machinery. HSP70 (HSPA1A) is a bona fide molecular chaperone that directly binds to unfolded or misfolded proteins, preventing their aggregation and facilitating their refolding in an ATP-dependent manner. In contrast, HSPA4 is a member of the HSP110 family of proteins and functions primarily as a nucleotide exchange factor (NEF) for HSP70. This co-chaperone activity is critical for the efficient cycling of HSP70, accelerating the release of ADP and binding of ATP, which in turn triggers the release of the refolded substrate protein.







While some evidence suggests that HSPA4 may possess an independent, ATP-independent "holdase" activity, preventing the aggregation of denatured proteins, its principal and most well-characterized function in the heat shock response is to potentiate the chaperone activity of HSP70. Studies on Hspa4 knockout mice have revealed the importance of this protein in maintaining protein homeostasis, with its absence leading to the accumulation of polyubiquitinated proteins and subsequent cellular dysfunction, such as cardiac hypertrophy and fibrosis[1][2][3].

Quantitative Comparison of Biochemical Activities

A direct quantitative comparison of the intrinsic biochemical activities of HSPA4 and HSP70 highlights their distinct molecular functions. While specific kinetic parameters can vary between studies, the following table summarizes the general enzymatic characteristics.

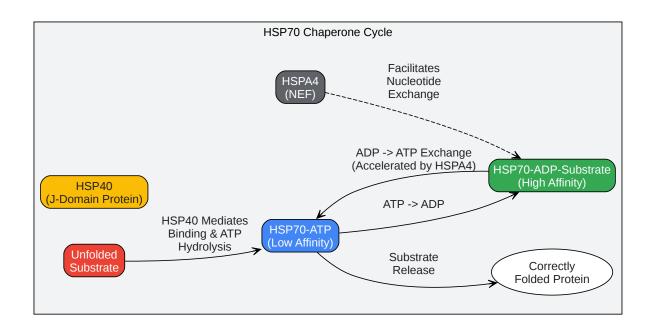


Parameter	HSP70 (e.g., HSPA1A)	HSPA4 (HSP110)	Key Functional Difference
Primary Function	ATP-dependent molecular chaperone	Nucleotide Exchange Factor (NEF) for HSP70	HSP70 directly refolds proteins; HSPA4 facilitates the HSP70 cycle.
Intrinsic ATPase Activity	Low basal activity, stimulated by J- domain proteins and substrates	Very low to negligible	HSP70's activity is central to its chaperone cycle; HSPA4's primary role is not ATP hydrolysis.
Nucleotide Exchange	Slow intrinsic ADP/ATP exchange, rate-limiting step	Potently accelerates HSP70's nucleotide exchange	HSPA4 is a specialized co-chaperone that optimizes HSP70 function.
Protein Refolding (Standalone)	Can refold some substrates alone, but inefficiently	Limited to no standalone refolding activity; primarily "holdase" function	Demonstrates the synergistic relationship required for efficient protein refolding.
Protein Refolding (with HSP70/HSP40)	-	Significantly enhances the rate and yield of refolding	HSPA4 is a critical component of a highly efficient protein disaggregation and refolding machinery.

The HSP70 Chaperone Cycle: A Collaborative Effort

The interplay between HSP70, its co-chaperones, and HSPA4 is best understood through the chaperone cycle. This process is essential for refolding a denatured protein substrate.





Click to download full resolution via product page

Figure 1. The HSP70 chaperone cycle featuring HSPA4 as the nucleotide exchange factor.

Differential Expression Under Heat Shock

Upon cellular stress, such as heat shock, the expression of many heat shock proteins is rapidly upregulated. The stress-inducible HSPA1A is one of the most highly induced proteins. While HSPA4 is also responsive to stress, the magnitude and kinetics of its induction can differ from that of HSPA1A. Studies have shown that upon heat stress, the mRNA levels of HSPA1A and HSPA1B increase significantly[4]. The differential regulation suggests that while a basal level of the HSP70/HSPA4 machinery is required for normal cellular function, an abundance of the core HSP70 chaperone is critical for surviving acute proteotoxic stress.

Experimental Methodologies



A robust understanding of the functions of HSPA4 and HSP70 is derived from various in vitro and in vivo experiments. Below are the methodologies for two key assays.

Protein Refolding Assay (Luciferase-Based)

This assay quantitatively measures the ability of a chaperone system to refold a denatured model protein, firefly luciferase.

Principle: Chemically or thermally denatured luciferase is enzymatically inactive. The recovery of its bioluminescent activity upon incubation with a chaperone system is a direct measure of successful refolding.

Protocol:

- Protein Preparation: Purify recombinant firefly luciferase, HSP70 (HSPA1A), HSP40 (a J-domain protein), and HSPA4.
- Denaturation: Denature luciferase by incubation in a high concentration of guanidinium chloride or by heat treatment.
- Refolding Reaction: Dilute the denatured luciferase into a refolding buffer containing an ATP regeneration system, HSP40, and HSP70. For comparative analysis, set up parallel reactions with and without the addition of HSPA4.
- Activity Measurement: At various time points, take aliquots of the refolding reaction and measure luciferase activity using a luminometer after the addition of its substrate, luciferin.
- Data Analysis: Express the recovered luciferase activity as a percentage of the activity of an
 equivalent amount of native luciferase. Plot the percentage of refolded luciferase over time to
 compare the efficiency of the chaperone systems.

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by a chaperone protein.

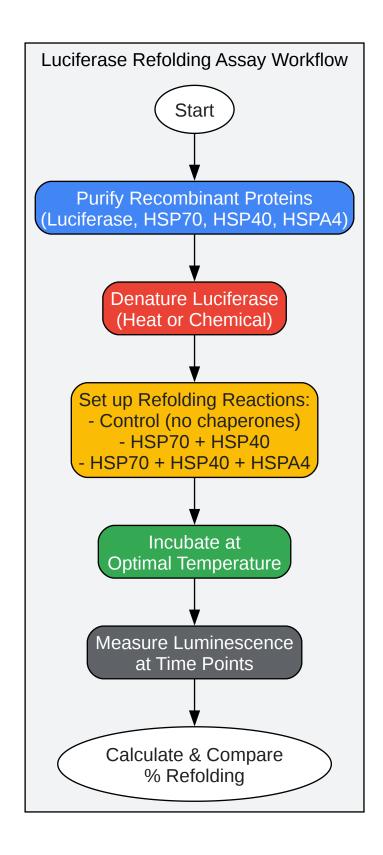
Principle: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often done using a colorimetric method, such as the malachite green assay.



Protocol:

- Reaction Setup: Prepare a reaction mixture containing the purified chaperone (HSP70 or HSPA4), ATP, and a suitable buffer with MgCl₂.
- Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).
- Time Points: At specific time intervals, remove aliquots of the reaction and stop the enzymatic activity, often by adding a solution containing a strong acid.
- Color Development: Add a malachite green reagent to the stopped reaction aliquots. This reagent forms a colored complex with the free inorganic phosphate.
- Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
- Quantification: Determine the concentration of released phosphate by comparing the
 absorbance values to a standard curve generated with known concentrations of phosphate.
 Calculate the ATPase activity as the rate of phosphate release over time (e.g., nmol Pi/min/
 µg protein).





Click to download full resolution via product page

Figure 2. Experimental workflow for the luciferase refolding assay.



Conclusion

In the cellular response to heat shock, HSPA4 and HSP70 (HSPA1A) are not redundant but rather represent a sophisticated division of labor. HSP70 is the primary workhorse, directly engaging with damaged proteins to facilitate their refolding. HSPA4, in its role as a nucleotide exchange factor, acts as a critical catalyst, ensuring that HSP70 can perform its function efficiently and rapidly. This cooperative relationship underscores the complexity of the cellular protein quality control system and highlights the specialized roles of different heat shock protein families in maintaining proteostasis under stress. Understanding these distinct functions is paramount for developing therapeutic strategies that target the chaperone network in various diseases, from cancer to neurodegeneration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Differential expression of HSPA1 and HSPA2 proteins in human tissues; tissue microarray-based immunohistochemical study PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA4 heat shock protein family A (Hsp70) member 4 [Homo sapiens (human)] Gene -NCBI [ncbi.nlm.nih.gov]
- 3. Targeted disruption of Hspa4 gene leads to cardiac hypertrophy and fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSPA1A, HSPA2, and HSPA8 Are Potential Molecular Biomarkers for Prognosis among HSP70 Family in Alzheimer's Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of HSPA4 and HSP70 in the Cellular Heat Shock Response]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576415#comparing-hspa4-and-hsp70-function-in-heat-shock-response]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com